(4-Bromo-2,6-difluorophenyl)methanamine

Übersicht

Beschreibung

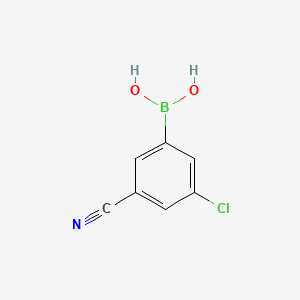

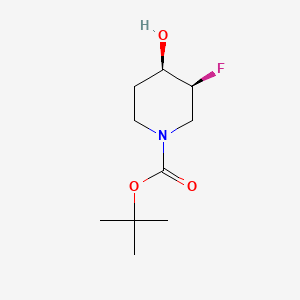

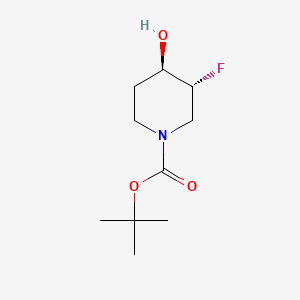

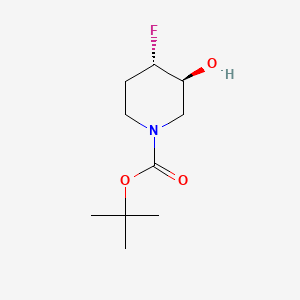

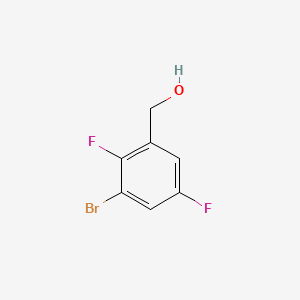

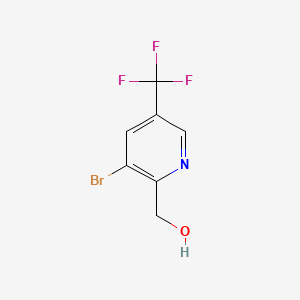

“(4-Bromo-2,6-difluorophenyl)methanamine” is a chemical compound with the molecular formula C7H6BrF2N . It is available in solid form and has a molecular weight of 222.03 g/mol . The compound is typically stored in an inert atmosphere at room temperature .

Molecular Structure Analysis

The InChI code for “(4-Bromo-2,6-difluorophenyl)methanamine” is 1S/C7H6BrF2N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H,3,11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“(4-Bromo-2,6-difluorophenyl)methanamine” is a colorless to white to yellow liquid or semi-solid or solid . It is stored in an inert atmosphere at temperatures between 2-8°C . .Wissenschaftliche Forschungsanwendungen

Crystal Structure and Theoretical Studies :

- Application: The compound 2-bromo-N-(2,4-difluorobenzyl)benzamide, synthesized from (2,4-difluorophenyl)methanamine, has been studied for its crystal structure and theoretical aspects. These studies involve nuclear magnetic resonance (NMR), electron impact mass spectrometry (EI-MS), Fourier-transform infrared spectroscopy (FT-IR), and X-ray diffraction analysis, offering insights into the compound's structural and electronic properties (Polo et al., 2019).

Synthesis of Related Compounds :

- Application: The compound is utilized in the synthesis of various derivatives and related compounds, such as in the creation of brominated 2,3-diarylcyclopent-2-en-1-ones, showcasing its utility in creating complex molecules with potential applications in organic synthesis and preparation of various substances (Shirinian et al., 2012).

Catalysis and Transfer Hydrogenation Reactions :

- Application: Derivatives of (4-phenylquinazolin-2-yl)methanamine, synthesized from a similar compound, have been used to create N-heterocyclic ruthenium(II) complexes. These complexes serve as catalysts in transfer hydrogenation of acetophenone derivatives, demonstrating high efficiency and conversion rates, which is significant for chemical synthesis and industrial applications (Karabuğa et al., 2015).

Synthesis of Antioxidant and Antimicrobial Agents :

- Application: The compound forms the basis for synthesizing various derivatives with potential antioxidant and antimicrobial properties. For example, bromophenols derived from related compounds have shown effective antioxidant power, which could be beneficial in developing new therapeutic agents (Çetinkaya et al., 2012).

Safety And Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Eigenschaften

IUPAC Name |

(4-bromo-2,6-difluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJJIVIBRLOHEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CN)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-2,6-difluorophenyl)methanamine | |

Synthesis routes and methods

Procedure details

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4,7-Trichloropyrido[2,3-d]pyrimidine](/img/structure/B591630.png)

![Cyclopentanecarboxylic acid, 2-[(2-amino-1-oxopropyl)amino]-, [1S-[1alpha,2alpha(R*)]]- (9CI)](/img/no-structure.png)

![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-6-hydroxyocta-2,4-dienoate](/img/structure/B591649.png)